![molecular formula C15H15FO3 B3937862 1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937862.png)
1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene
Overview
Description
1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15FO3 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group and an ethoxy group linked to a methoxyphenoxy moiety
Preparation Methods
The synthesis of 1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-4-nitrobenzene and 3-methoxyphenol.
Reaction Conditions: The key step involves a nucleophilic aromatic substitution reaction where the nitro group is replaced by the ethoxy group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be replaced by other nucleophiles under suitable conditions. For example, reaction with sodium methoxide can yield 1-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzene.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form corresponding hydroquinones.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a radiotracer for imaging specific biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1-fluoro-4-methoxybenzene and 1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene share structural similarities.
Properties
IUPAC Name |
1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUKZZHJRSEDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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